molecular formula C21H20N2O3 B5765270 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide

2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B5765270
M. Wt: 348.4 g/mol
InChI Key: HVFYWVKAPUHVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as DPNB, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. DPNB is a member of the benzamide family and is a potent antagonist of the G protein-coupled receptor 55 (GPR55).

Mechanism of Action

2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide exerts its anti-cancer activity by inhibiting the GPR55 receptor, which is overexpressed in various types of cancer cells. This inhibition leads to the activation of the pro-apoptotic pathway, which induces programmed cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its potency and specificity. 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent GPR55 antagonist, which makes it an effective tool for studying the role of this receptor in various biological processes. However, one of the limitations of using 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of research is in the development of new anti-cancer therapies based on 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide and other GPR55 antagonists. Additionally, further studies are needed to fully understand the mechanisms of action of 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide and its potential applications in other areas, such as antibiotic development and the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4-pyridinylmethyl)aniline in the presence of triethylamine to yield the desired product.

Scientific Research Applications

2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has potent anti-cancer activity against various types of cancer cells, including breast, prostate, and colon cancer cells.

properties

IUPAC Name

2,6-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-18-4-3-5-19(26-2)20(18)21(24)23-17-8-6-15(7-9-17)14-16-10-12-22-13-11-16/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFYWVKAPUHVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

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